N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide
Description
Molecular Formula: C₂₃H₂₂N₂O₄S
Molecular Weight: 422.51 g/mol
CAS Number: 1089596-29-1
Structural Features:
- Core: 9H-xanthene-9-carboxamide scaffold, a tricyclic aromatic system with a central oxygen atom.
- Substituent: A benzyl group linked to the carboxamide nitrogen, bearing a methylsulfamoylmethyl moiety at the ortho position of the phenyl ring.
Properties
Molecular Formula |
C23H22N2O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[[2-(methylsulfamoylmethyl)phenyl]methyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-24-30(27,28)15-17-9-3-2-8-16(17)14-25-23(26)22-18-10-4-6-12-20(18)29-21-13-7-5-11-19(21)22/h2-13,22,24H,14-15H2,1H3,(H,25,26) |
InChI Key |
IHCTUOMWHXKPKK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through a condensation reaction between resorcinol and phthalic anhydride under acidic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the xanthene derivative with a sulfonamide precursor, such as methylsulfonyl chloride, in the presence of a base like triethylamine.
Final coupling: The final step is the coupling of the sulfonamide-substituted xanthene with the appropriate amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.
Scientific Research Applications
N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity.
Comparison with Similar Compounds
Structural Analogues of Xanthene Carboxamides and Sulfonamides
The target compound is compared to structurally related xanthene derivatives, focusing on substituent effects, physicochemical properties, and synthetic accessibility.
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Analysis
A. Substituent Effects on Physicochemical Properties
- Hydrophilicity: The methylsulfamoyl group in the target compound enhances hydrophilicity compared to cyanophenyl () or methoxyethyl () substituents. This is critical for solubility in aqueous media and bioavailability.
- Melting Points : Sulfonamide derivatives (e.g., compound 9i in ) exhibit higher melting points (203–280°C) due to strong hydrogen-bonding networks, whereas carboxamides with flexible chains (e.g., methoxyethyl in ) likely have lower melting points .
Unique Advantages of the Target Compound
- Stability : The benzyl linker and methylsulfamoyl group likely improve metabolic stability over amine derivatives (e.g., ), which may undergo rapid oxidation .
Q & A
Q. What are the optimal synthetic routes for N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)-9H-xanthene-9-carboxamide?
The synthesis typically involves coupling a xanthene-carboxylic acid derivative with a substituted benzylamine. Key steps include:
- Formation of the xanthene core : Condensation of resorcinol derivatives under acidic conditions (e.g., sulfuric acid) .
- Amide bond formation : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst to link the xanthene-carboxylic acid to the benzylamine intermediate .
- Methylsulfamoyl group introduction : Reaction with methylsulfamoyl chloride under basic conditions (e.g., pyridine) .
Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | DCC/DMAP, DCM, RT | 65–75 | |
| Sulfamoylation | CH₃SO₂Cl, pyridine, 0°C | 50–60 |
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To confirm the methylsulfamoyl and benzyl groups (¹H/¹³C NMR) .
- X-ray Crystallography : For resolving stereochemistry and molecular packing (e.g., monoclinic P21/c space group observed in xanthene derivatives) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ ion) .
Q. How does the methylsulfamoyl group influence solubility and reactivity?
The methylsulfamoyl moiety enhances hydrophilicity compared to non-polar xanthene derivatives, improving aqueous solubility for biological assays. It also participates in hydrogen bonding, affecting interactions with biological targets (e.g., enzymes) .
Q. What are the primary biological activities reported for xanthene-carboxamide derivatives?
- Fluorescent imaging : Xanthene cores exhibit strong fluorescence, useful in cellular tracking .
- Anticonvulsant activity : Modulation of neuronal sodium channels via the carboxamide group .
- Anti-inflammatory effects : Inhibition of COX-2 or NF-κB pathways in related compounds .
Advanced Research Questions
Q. How can fluorescence properties be optimized for in vivo imaging applications?
- Structural modifications : Electron-donating groups (e.g., methoxy) on the xanthene ring enhance quantum yield .
- Solvent effects : Use of polar aprotic solvents (e.g., DMSO) stabilizes excited-state transitions .
- Comparative data : Table 2: Fluorescence Intensity of Xanthene Derivatives
| Substituent | λem (nm) | Quantum Yield | Reference |
|---|---|---|---|
| -OCH₃ | 520 | 0.85 | |
| -Cl | 505 | 0.72 |
Q. What strategies resolve contradictions in reported biological activities across studies?
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., methylsulfamoyl vs. dichlorophenyl) on target binding .
- Dose-response studies : Validate activity thresholds (e.g., IC₅₀ values for enzyme inhibition) .
- Control experiments : Use knockout models or competitive inhibitors to confirm specificity .
Q. How do molecular interactions with DNA or proteins differ between this compound and analogs?
- Xanthene intercalation : Planar xanthene cores intercalate into DNA base pairs, while the carboxamide group forms hydrogen bonds with minor grooves .
- Protein binding : Methylsulfamoyl groups interact with lysine residues via electrostatic interactions, as seen in crystallography studies .
Q. What experimental designs are recommended for assessing metabolic stability?
- In vitro assays : Liver microsome incubations with LC-MS/MS to track metabolite formation .
- Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .
Methodological Considerations
Q. How to troubleshoot low yields in the final coupling step?
- Purify intermediates : Remove unreacted starting materials via column chromatography.
- Optimize stoichiometry : Use a 1.2:1 molar ratio of xanthene-carboxylic acid to benzylamine .
- Monitor reaction progress : TLC or in-situ IR spectroscopy to detect amide bond formation .
Q. What safety protocols are critical given the compound’s toxicity profile?
- Handling precautions : Use fume hoods for sulfamoylation steps (methylsulfamoyl chloride is toxic) .
- Waste disposal : Neutralize acidic byproducts before disposal .
Data Contradiction Analysis
Q. Why do some studies report anticonvulsant activity while others emphasize fluorescence?
Structural variations (e.g., substituents on the benzyl group) dictate primary activity. For example:
- Methylsulfamoyl : Enhances blood-brain barrier penetration for neurological effects .
- Fluorescent probes : Require electron-withdrawing groups (e.g., nitro) for imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
